molecular formula C11H13NO4 B554550 N-Cbz-d-alanine CAS No. 26607-51-2

N-Cbz-d-alanine

Cat. No.: B554550
CAS No.: 26607-51-2
M. Wt: 223.22 g/mol
InChI Key: TYRGLVWXHJRKMT-MRVPVSSYSA-N
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Description

N-Cbz-D-alanine, also known as N-carbobenzyloxy-D-alanine, is a derivative of the amino acid D-alanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the amino acid. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

N-Cbz-d-alanine, also known as (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, is a Cbz-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis . It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .

Mode of Action

The Cbz protecting group in this compound protects amines as less reactive carbamates in organic synthesis . The mechanism involves the nucleophilic amine attacking the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .

Biochemical Pathways

The biochemical pathway of this compound involves the protection and deprotection of amines. The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The deprotection involves a reduction with H2, releasing toluene and the free carbamate . Consequently, decarboxylation to the deprotected amine is very much favored, particularly at elevated temperatures .

Pharmacokinetics

The Cbz group is stable to bases and acids, which could impact the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of this compound is the protection of amines as less reactive carbamates, which is particularly important for peptide synthesis . The deprotection results in the release of toluene and the free carbamate .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The Cbz protecting group is stable to bases and acids , and the deprotection process is favored at elevated temperatures . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cbz-D-alanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-alanine using benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate. The reaction typically proceeds in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale procedures that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Cbz-D-alanine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness of N-Cbz-D-Alanine: this compound is unique due to its stability and ease of removal under mild conditions. The Cbz group can be removed through catalytic hydrogenation, which is a relatively gentle process compared to the acidic conditions required for Boc deprotection or the basic conditions needed for Fmoc deprotection . This makes this compound particularly valuable in the synthesis of sensitive peptides and proteins.

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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